molecular formula C21H24N3O8P B12721913 L-Proline, 1-((((2S,5R)-5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-furanyl)methoxy)phenoxyphosphinyl)- CAS No. 184031-62-7

L-Proline, 1-((((2S,5R)-5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-furanyl)methoxy)phenoxyphosphinyl)-

Cat. No.: B12721913
CAS No.: 184031-62-7
M. Wt: 477.4 g/mol
InChI Key: QRKPZXUYBIHGDX-RATYACGJSA-N
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Description

L-Proline, 1-((((2S,5R)-5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-furanyl)methoxy)phenoxyphosphinyl)- is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of proline, pyrimidine, and furan, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, 1-((((2S,5R)-5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-furanyl)methoxy)phenoxyphosphinyl)- likely involves multiple steps, including the formation of the pyrimidine and furan rings, followed by their attachment to the proline backbone. Common synthetic methods might include:

    Cyclization reactions: to form the pyrimidine and furan rings.

    Condensation reactions: to link these rings to the proline structure.

    Phosphorylation reactions: to introduce the phenoxyphosphinyl group.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: to enhance reaction rates.

    Purification techniques: such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

L-Proline, 1-((((2S,5R)-5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-furanyl)methoxy)phenoxyphosphinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions could be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions might involve replacing one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: like sodium borohydride or lithium aluminum hydride.

    Catalysts: such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: In studies of enzyme interactions and protein folding.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: As a precursor for the synthesis of specialized materials.

Mechanism of Action

The mechanism by which L-Proline, 1-((((2S,5R)-5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-furanyl)methoxy)phenoxyphosphinyl)- exerts its effects would depend on its specific interactions with molecular targets. These might include:

    Binding to enzymes: Modulating their activity.

    Interacting with receptors: Affecting signal transduction pathways.

    Incorporation into biological molecules: Influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    L-Proline derivatives: Compounds with similar proline backbones but different functional groups.

    Pyrimidine analogs: Molecules with similar pyrimidine rings but different substituents.

    Furan derivatives: Compounds featuring the furan ring with various modifications.

Uniqueness

L-Proline, 1-((((2S,5R)-5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-furanyl)methoxy)phenoxyphosphinyl)- is unique due to its combination of proline, pyrimidine, and furan elements, which might confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

184031-62-7

Molecular Formula

C21H24N3O8P

Molecular Weight

477.4 g/mol

IUPAC Name

(2S)-1-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxyphosphoryl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C21H24N3O8P/c1-14-12-23(21(28)22-19(14)25)18-10-9-16(31-18)13-30-33(29,32-15-6-3-2-4-7-15)24-11-5-8-17(24)20(26)27/h2-4,6-7,9-10,12,16-18H,5,8,11,13H2,1H3,(H,26,27)(H,22,25,28)/t16-,17-,18+,33?/m0/s1

InChI Key

QRKPZXUYBIHGDX-RATYACGJSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(N3CCC[C@H]3C(=O)O)OC4=CC=CC=C4

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(N3CCCC3C(=O)O)OC4=CC=CC=C4

Origin of Product

United States

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